ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate
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Description
The compound is a pyrimidine derivative, which is a class of compounds that have a wide range of uses in the field of medicinal chemistry . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Synthesis Analysis
The synthesis of similar compounds, thioxopyrimidines and their condensed analogs, are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving similar compounds, thioxopyrimidines, are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Biological Potential of Indole Derivatives
Field
Pharmaceutical Sciences
Application
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Method
Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to the multiple receptors helpful in developing new useful derivatives.
Results
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Cytotoxicity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate
Field
Medicinal Chemistry
Application
The compound was tested for its anticancer activity.
Method
The compound was synthesized from commercially available starting materials 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene in four steps with good yields .
Results
The target molecule and its methyl derivative were tested for their anticancer activity and were found to be 95.2 μg/mL and 8.5 μg/mL (IC50) respectively against HCT 116 cell line .
Therapeutic Potential of Quinoline Derivatives
Application
Quinoline derivatives are utilized in various areas of medicine. They have shown to possess antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Method
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Results
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Synthesis of Novel 2-(Pyridin-2-yl) Derivatives
Application
The compound was tested for its potential effect on suppressing the production of collagen in vitro .
Method
The compound was synthesized from commercially available starting materials .
Results
The result of the hydroxyproline assay displayed that the compound is a potent inhibitor of collagen prolyl-4-hydroxylase .
properties
IUPAC Name |
ethyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c1-4-30-23(29)24(2,3)31-22-20-19(16-8-6-5-7-9-16)14-28(21(20)26-15-27-22)18-12-10-17(25)11-13-18/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOPCSJWHPPSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate |
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